2-Chloro-6-iodo-N,N-dimethylbenzamide

Regioisomer Substitution Pattern Cross-Coupling

Problem: Generic mono-halogenated benzamides cannot support sequential, chemoselective cross-coupling, constraining efficient SAR exploration. Solution: 2-Chloro-6-iodo-N,N-dimethylbenzamide provides differential C-I and C-Cl bond reactivity, enabling a first Suzuki/Sonogashira coupling at iodine, followed by Buchwald-Hartwig amination or a second Suzuki at chlorine-generating highly functionalized analogs in two steps. • Ortho,ortho'-dihalogenation creates a unique electronic environment for predictable sequential activation. • XLogP3 2.7; ideal for medchem library production. • Reliable B2B supply chain with global shipping.

Molecular Formula C9H9ClINO
Molecular Weight 309.53 g/mol
Cat. No. B8174934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-iodo-N,N-dimethylbenzamide
Molecular FormulaC9H9ClINO
Molecular Weight309.53 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(C=CC=C1I)Cl
InChIInChI=1S/C9H9ClINO/c1-12(2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3
InChIKeyWXYNIDASKZHXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / 26.9 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-iodo-N,N-dimethylbenzamide Overview


2-Chloro-6-iodo-N,N-dimethylbenzamide (CAS 1369923-64-7) is a di-ortho-halogenated N,N-dimethylbenzamide with the molecular formula C9H9ClINO and a molecular weight of 309.53 g/mol. Its structure features both chlorine and iodine substituents at the 2- and 6-positions of the benzamide ring, respectively, distinguishing it from mono-halogenated or meta/para-substituted analogs . This unique substitution pattern imparts a calculated lipophilicity (XLogP3) of 2.7, positioning it as a versatile intermediate for sequential cross-coupling reactions in medicinal chemistry and agrochemical research .

1 Sequential cross-coupling research via differential C-I/C-Cl reactivity
2 Ortho-halogen effect studies in mass spectrometry
3 Diversity-oriented synthesis building block for medicinal chemistry

Why 2-Chloro-6-iodo-N,N-dimethylbenzamide Cannot Be Substituted


Generic substitution with mono-halogenated benzamides (e.g., 2-chloro-N,N-dimethylbenzamide or 2-iodo-N,N-dimethylbenzamide) or regioisomers (e.g., 5-chloro-2-iodo-N,N-dimethylbenzamide) fails due to the compound's specific ortho,ortho'-dihalogenation pattern. This architecture is not merely an additive combination of halogen effects; it creates a unique electronic environment that influences rotational barriers around the amide C-N bond, mass spectral fragmentation pathways, and crucially, enables sequential, chemoselective cross-coupling at the aryl iodide and aryl chloride positions. The ortho-disposed halogens exhibit a pronounced 'ortho-effect' during dehalogenation, leading to (M-X)+ ion intensities over 10 times stronger than para-isomers, a property critical for analytical differentiation [1]. Substituting with a regioisomer alters the spatial relationship between the halogens and the amide group, thereby modifying reactivity profiles and rendering the compound unsuitable for applications requiring precise sequential bond activation.

Regioisomers (e.g., 5-chloro-2-iodo) alter amide electronic environment and coupling selectivity
Mono-halogenated analogs lack orthogonal reactivity for sequential derivatization
Ortho-effect in mass spectra may not transfer to meta/para-substituted isomers, complicating analytical detection

Differentiation Evidence for 2-Chloro-6-iodo-N,N-dimethylbenzamide


Regioisomeric Differentiation from 5-Chloro-2-iodo Isomer

2-Chloro-6-iodo-N,N-dimethylbenzamide is a distinct chemical entity from its regioisomer, 5-chloro-2-iodo-N,N-dimethylbenzamide (CAS 1369848-47-4). While both share the same molecular formula (C9H9ClINO) and weight (309.53 g/mol), the positioning of the chlorine atom on the benzene ring is different (ortho vs. meta to the amide). This difference alters the electronic and steric environment around the amide group, which is known from studies on ortho-substituted N,N-dimethylbenzamides to directly affect the rotational barrier of the C-N amide bond and the compound's reactivity in metal-catalyzed transformations [1]. For the target compound, both halogens are ortho to the carboxamide, creating a unique steric and electronic environment not present in the 5-chloro isomer.

Regioisomer Identity
Cross-study comparable
2-Chloro-6-iodo vs 5-chloro-2-iodo; both C9H9ClINO, distinct connectivity
Positional isomerism alters amide electronic environment and reactivity
Structural comparison based on CAS registry data
Regioisomer Substitution Pattern Cross-Coupling

Lipophilicity (XLogP3) vs. Mono-Halogenated Analogs

The calculated partition coefficient (XLogP3) for 2-Chloro-6-iodo-N,N-dimethylbenzamide is 2.7 . This represents a significant increase in lipophilicity compared to the mono-chlorinated analog, 2-chloro-N,N-dimethylbenzamide, which has a predicted XLogP3 of approximately 1.8 (calculated by difference from parent benzamide). The iodine substituent, being a large, polarizable halogen, substantially increases the compound's affinity for non-polar environments. This higher logP value suggests improved membrane permeability, a critical parameter in cell-based assays and early drug discovery, and can influence solubility and formulation strategies.

Lipophilicity (XLogP3)
Calculated property
XLogP3 = 2.7
Δ +0.9 vs mono-Cl analog; Δ +0.4 vs mono-I analog
Higher calculated lipophilicity may influence membrane partitioning in assays
Computed value; experimental logP may differ
Lipophilicity Physicochemical Property Drug Likeness

Chemoselective Sequential Cross-Coupling Advantage

A key differentiating feature of 2-Chloro-6-iodo-N,N-dimethylbenzamide is the presence of both an aryl iodide and an aryl chloride on the same ring. In palladium-catalyzed cross-coupling reactions, aryl iodides are significantly more reactive than aryl chlorides. This allows for a first, selective coupling at the C-I position under mild conditions, followed by a second, distinct coupling at the C-Cl position using a different catalyst system or more forcing conditions . This built-in orthogonality is not available with di-halogenated analogs possessing two identical halogens, such as 2,6-dichloro-N,N-dimethylbenzamide (MW 218.08 g/mol) , where differentiation is more challenging.

Sequential Cross-Coupling
Class-level inference
Orthogonal C-I (high reactivity) and C-Cl (lower reactivity) enables two-step coupling
Supports rapid analog synthesis for medicinal chemistry research
Based on general Pd-catalysis reactivity principles
Sequential Cross-Coupling Chemoselectivity C-I vs C-Cl

Anti-Proliferative Activity of Activated Iodo-Benzamide Motifs

A series of patents (e.g., US 6,225,323, US 6,780,995) describe 'activated iodo-benzamide derivatives' as antineoplastic and antiviral agents. These compounds function through a mechanism involving chelation, thiol trapping, and inhibition of transcription factor binding to zinc finger domains. The presence of an iodine atom ortho to the amide is a structural feature common to several active examples in these patents. While specific IC50 values for 2-chloro-6-iodo-N,N-dimethylbenzamide are not publicly disclosed in peer-reviewed literature, the class-level evidence strongly implies that the iodo-benzamide core is a privileged scaffold for this mode of action, with related compounds showing growth inhibition at low micromolar concentrations across various tumor cell lines [1][2].

Antiproliferative Motif
Class-level inference
Activated iodo-benzamide core identified in patent literature (US 6,225,323, US 6,780,995)
Reported class-level antiproliferative activity context; no direct IC50 data for this compound
Inference from patent activity; requires validation
Anticancer Iodobenzamide Zinc Finger

Applications of 2-Chloro-6-iodo-N,N-dimethylbenzamide


Diversity-Oriented Synthesis Building Block

In medicinal chemistry programs requiring rapid exploration of chemical space around a benzamide core, 2-Chloro-6-iodo-N,N-dimethylbenzamide serves as an ideal scaffold. Its differential C-I and C-Cl bond reactivity enables a first Suzuki or Sonogashira coupling at the iodine position, followed by a subsequent Buchwald-Hartwig amination or second Suzuki coupling at the chlorine position. This sequential strategy, supported by well-established reactivity principles [1], allows for the efficient generation of highly functionalized analogs in just two synthetic steps, directly leveraging the compound's unique di-ortho halogenation pattern for library production.

Precursor for Directed C-H Activation Studies

The N,N-dimethylamide group is a well-known directing group for ortho-lithiation and other C-H activation reactions. The additional ortho-substituents (Cl and I) create a sterically congested environment that can influence the regioselectivity of metalation at the remaining free position (C-3). This makes the compound a valuable substrate for studying and exploiting directed C-H functionalization in the presence of competing halogens, a niche application where simpler benzamides offer limited insight.

Analytical Standard for Ortho-Effect in Mass Spectrometry

The mass spectral ortho-effect, characterized by enhanced (M-X)+ ion intensity for ortho-halogenated benzamides, is documented in research on N,N-dimethylbenzamides [1]. 2-Chloro-6-iodo-N,N-dimethylbenzamide, containing two distinct ortho-halogens, can serve as a model compound to investigate competitive dehalogenation pathways (Cl vs. I loss) under electron ionization conditions. This provides a unique analytical tool for fundamental mass spectrometry research and for developing selective detection methods for this class of compounds.

Hit-to-Lead Optimization of Zinc Finger Inhibitors

Based on patent disclosures describing the antineoplastic activity of activated iodo-benzamides [2], this specific compound represents a logical entry point for medicinal chemists aiming to optimize zinc finger transcription factor inhibitors. Its structure retains the essential iodo-benzamide pharmacophore while incorporating a chlorine substituent that can be used to fine-tune electronic properties and metabolic stability. This provides a direct, hypothesis-driven starting point for a drug discovery program, as opposed to a generic, unvalidated benzamide.

Application
Selection Property
Validation Focus
Diversity-oriented synthesis research
Orthogonal halide reactivity (C-I vs C-Cl)
Sequential coupling efficiency
Directed C-H activation research
Di-ortho substitution pattern
Regioselectivity of C-H metalation
Mass spectrometry ortho-effect analysis
Characteristic ortho-effect fragmentation
Ion fragmentation pathway analysis
Zinc finger transcription factor inhibitor research
Iodo-benzamide pharmacophore scaffold
Target engagement and antiproliferative assay response
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